N-Benzyl vs. N-Phenyl Carbothioamide: Differential Metal-Coordination Antifungal Activity in Fusarium oxysporum Assays
The N-phenyl analog, N-phenylpiperidine-1-carbothioamide, has been evaluated as a free ligand and as Co(II)/Zn(II) complexes against Fusarium oxysporum alongside the cycloheximide standard and metal chloride controls [1]. At the highest tested concentration (200 μg/mL), the Co(II) complex [CoL₂Cl₂] produced a 46 mm inhibition zone compared to the Zn(II) complex (37 mm) and the standard cycloheximide, with all tested compounds exceeding the standard's activity. Notably, the free N-phenyl ligand—structurally analogous to the N-benzyl target compound—was included in the bioactivity panel, confirming the metal-coordination geometry (distorted tetrahedral, S-donor atom bonding via single-crystal XRD) as the mechanistic origin of activity enhancement [1]. For N-benzylpiperidine-1-carbothioamide, the identical thiourea S-donor site and piperidine scaffold predicts comparable or tunable metal-binding behavior. However, no publication to date reports the corresponding Co(II)/Zn(II) complexes of the N-benzyl variant or their antifungal activity, representing a direct and addressable comparative evidence gap [2].
| Evidence Dimension | Antifungal activity (inhibition zone) and metal-coordination capacity |
|---|---|
| Target Compound Data | No published quantitative antifungal or metal-complex activity data for N-benzylpiperidine-1-carbothioamide. |
| Comparator Or Baseline | N-Phenylpiperidine-1-carbothioamide (free ligand, CoL₂Cl₂, ZnL₂Cl₂): CoL₂Cl₂ = 46 mm inhibition zone at 200 μg/mL; all compounds > cycloheximide standard; complete pathogenicity inhibition (0%) in wheat seed model by CoL₂Cl₂. Free ligand data: active but less potent than the metal complexes. |
| Quantified Difference | Cannot be calculated. N-benzyl analog metal-complex data are absent from the peer-reviewed literature. |
| Conditions | Fusarium oxysporum in vitro agar-diffusion assay, wheat seed pathogenicity model; single-crystal XRD confirmation of distorted tetrahedral S-coordination geometry. |
Why This Matters
The N-phenyl precedent establishes that the piperidine-1-carbothioamide S-donor site enables potent antifungal metal complexes, making the N-benzyl analog a high-priority, untested candidate for parallel Co(II)/Zn(II) complexation and antifungal screening, where differentiated benzyl vs. phenyl lipophilicity may modulate both potency and phytotoxicity.
- [1] Ibrahim, A. B. M.; Trávníček, Z.; Mahmoud, G. A. Synthesis, Crystal Structures, and Anti-Pathogenic Activity of Cobalt(II) and Zinc(II) N-Phenylpiperidine-1-Carbothioamide Complexes Against Fusarium oxysporum. Inorganic Chemistry Communications 2026, in press. View Source
- [2] SciFinder/Reaxys substructure search: Piperidine-1-carbothioamide metal complexes with N-benzyl substitution — no hits retrieved as of 2026-05-03. View Source
